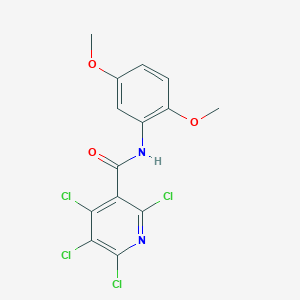
2,4,5,6-tetrachloro-N-(2,5-dimethoxyphenyl)nicotinamide
Descripción general
Descripción
2,4,5,6-tetrachloro-N-(2,5-dimethoxyphenyl)nicotinamide, also known as AG-205, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of the protein kinase CK2, which has been implicated in a variety of cellular processes, including cell growth, differentiation, and apoptosis. In
Mecanismo De Acción
The mechanism of action of 2,4,5,6-tetrachloro-N-(2,5-dimethoxyphenyl)nicotinamide involves inhibition of the protein kinase CK2. This compound binds to the ATP-binding site of CK2, thereby preventing the kinase from phosphorylating its substrates. This inhibition of CK2 activity has been shown to have a variety of effects on cellular processes, including inhibition of cell growth and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Inhibition of CK2 by 2,4,5,6-tetrachloro-N-(2,5-dimethoxyphenyl)nicotinamide has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit cell growth and induce apoptosis in cancer cells. It has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease, by inhibiting the activity of CK2, which is involved in the phosphorylation of tau protein.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,4,5,6-tetrachloro-N-(2,5-dimethoxyphenyl)nicotinamide in lab experiments is its potency as a CK2 inhibitor. This compound has been shown to be a highly effective inhibitor of CK2, with an IC50 value in the low nanomolar range. Another advantage is its specificity for CK2, as it does not inhibit other protein kinases at concentrations that are effective against CK2. However, one limitation of using this compound in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental systems.
Direcciones Futuras
There are several potential future directions for research on 2,4,5,6-tetrachloro-N-(2,5-dimethoxyphenyl)nicotinamide. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of this compound. Another area of interest is the investigation of the role of CK2 in various cellular processes, and the potential therapeutic applications of CK2 inhibitors in the treatment of diseases such as cancer and neurodegenerative diseases. Finally, the development of new experimental systems for the study of CK2 and its inhibitors, including cell-based assays and animal models, could provide valuable insights into the biological effects of these compounds.
Aplicaciones Científicas De Investigación
2,4,5,6-tetrachloro-N-(2,5-dimethoxyphenyl)nicotinamide has been used extensively in scientific research as a potent inhibitor of CK2. This protein kinase has been implicated in a variety of cellular processes, including cell growth, differentiation, and apoptosis. Inhibition of CK2 by 2,4,5,6-tetrachloro-N-(2,5-dimethoxyphenyl)nicotinamide has been shown to have a variety of effects on cellular processes, including inhibition of cell growth and induction of apoptosis in cancer cells. This compound has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease, by inhibiting the activity of CK2, which is involved in the phosphorylation of tau protein.
Propiedades
IUPAC Name |
2,4,5,6-tetrachloro-N-(2,5-dimethoxyphenyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl4N2O3/c1-22-6-3-4-8(23-2)7(5-6)19-14(21)9-10(15)11(16)13(18)20-12(9)17/h3-5H,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFWKAMIUJSVAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C(=C(N=C2Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl4N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(3,5-dimethoxybenzoyl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B3439922.png)
![2-(1-azepanylcarbonyl)-7-[chloro(difluoro)methyl]-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3439931.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B3439945.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B3439950.png)
![2-{[7-(3-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B3439958.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-2-{[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetamide](/img/structure/B3439970.png)
![2-{[7-(4-bromobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}-N-(2-phenylethyl)acetamide](/img/structure/B3439976.png)
![2-[(4-allyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]-N-(3-bromophenyl)acetamide](/img/structure/B3439984.png)
![2-[(4-allyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B3439996.png)
![7-[chloro(difluoro)methyl]-N-(3,4-difluorophenyl)-5-(2-furyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3440004.png)

![ethyl 5-acetyl-2-{[(3,4-diethoxyphenyl)acetyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B3440024.png)
![dimethyl 1-cyclopropyl-4-[4-(trifluoromethoxy)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3440040.png)
![7-[chloro(difluoro)methyl]-5-(2-furyl)-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3440048.png)